molecular formula C22H25N3O3S B2398756 1-(4-(4-(2-((Tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone CAS No. 2034239-85-3

1-(4-(4-(2-((Tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone

Cat. No. B2398756
CAS RN: 2034239-85-3
M. Wt: 411.52
InChI Key: UWXPHABPBRPAQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(4-(2-((Tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(4-(2-((Tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(4-(2-((Tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been found to targetPoly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.

Mode of Action

Similar compounds have been shown to inhibit the catalytical activity of parp1, enhance the cleavage of parp1, enhance the phosphorylation of h2ax, and increase caspase 3/7 activity . These actions suggest that the compound may induce cell death in cancer cells by interfering with DNA repair mechanisms.

Biochemical Pathways

The inhibition of parp1 and the subsequent enhancement of h2ax phosphorylation and caspase 3/7 activity suggest that the compound may affect pathways related to dna repair and apoptosis .

Result of Action

Similar compounds have shown moderate to significant efficacy against human breast cancer cells . This suggests that the compound may have potential therapeutic effects in the treatment of certain types of cancer.

properties

IUPAC Name

1-[4-[4-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]piperazin-1-yl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-16(26)17-2-4-19(5-3-17)24-9-11-25(12-10-24)22(27)18-6-8-23-21(14-18)28-20-7-13-29-15-20/h2-6,8,14,20H,7,9-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXPHABPBRPAQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC=C3)OC4CCSC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-(2-((Tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone

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